
Benzene, 1-(1-octynyl)-4-(trifluoromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-(1-octynyl)-4-(trifluoromethyl)- is an organic compound with the molecular formula C15H17F3 It is a derivative of benzene, where one hydrogen atom is replaced by a trifluoromethyl group and another by an octynyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(1-octynyl)-4-(trifluoromethyl)- typically involves the following steps:
Starting Materials: Benzene, trifluoromethyl iodide, and 1-octyne.
Reaction Conditions: The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. A palladium catalyst is often used to facilitate the coupling reaction between the benzene derivative and the 1-octyne.
Procedure: The trifluoromethyl group is introduced to the benzene ring via a trifluoromethylation reaction, followed by the coupling of the octynyl group using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods: In an industrial setting, the production of Benzene, 1-(1-octynyl)-4-(trifluoromethyl)- may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions (temperature, pressure, and catalyst concentration) is common to optimize the production process.
Types of Reactions:
Oxidation: Benzene, 1-(1-octynyl)-4-(trifluoromethyl)- can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, converting the compound into corresponding alkanes or alcohols.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the trifluoromethyl group and octynyl group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with palladium catalyst.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products:
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alkanes, alcohols.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
Benzene, 1-(1-octynyl)-4-(trifluoromethyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of Benzene, 1-(1-octynyl)-4-(trifluoromethyl)- involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the octynyl group can participate in various chemical reactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
- Benzene, 1-(1-octynyl)-3-(trifluoromethyl)-
- Benzene, 1-(1-octynyl)-2-(trifluoromethyl)-
- Benzene, 1-(1-octynyl)-4-(difluoromethyl)-
Comparison:
- Structural Differences: The position of the trifluoromethyl group on the benzene ring can significantly influence the compound’s reactivity and properties.
- Unique Features: Benzene, 1-(1-octynyl)-4-(trifluoromethyl)- is unique due to the specific positioning of the trifluoromethyl and octynyl groups, which can affect its chemical behavior and potential applications.
Propriétés
Numéro CAS |
536973-41-8 |
|---|---|
Formule moléculaire |
C15H17F3 |
Poids moléculaire |
254.29 g/mol |
Nom IUPAC |
1-oct-1-ynyl-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C15H17F3/c1-2-3-4-5-6-7-8-13-9-11-14(12-10-13)15(16,17)18/h9-12H,2-6H2,1H3 |
Clé InChI |
LCOWMGPMAGAFDK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC#CC1=CC=C(C=C1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


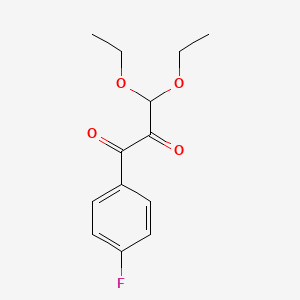
![2-[Hydroxy(2-hydroxy-3-methoxypropyl)amino]-3-methoxypropan-1-ol](/img/structure/B14216839.png)
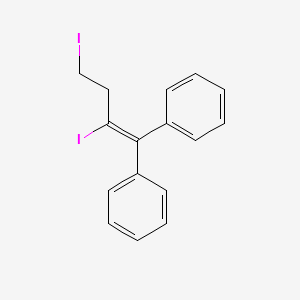

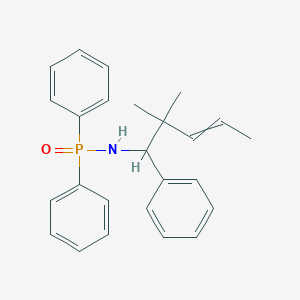
![Benzonitrile, 2-[(1,1-dimethylethyl)azo]-](/img/structure/B14216861.png)
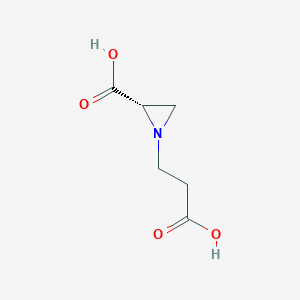
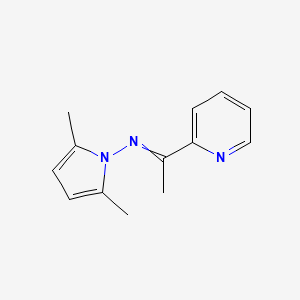
![2-(Ethylsulfanyl)-5-[(2,4,6-trimethylphenyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B14216895.png)
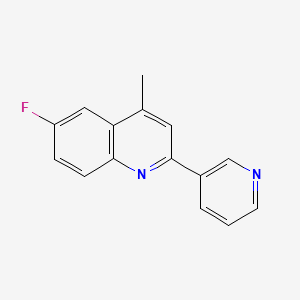
![3-hydroxy-5-methyl-1H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B14216904.png)
![2-[2-(4,5-Dihydro-1H-imidazol-2-yl)phenyl]-1H-benzimidazol-6-amine](/img/structure/B14216908.png)
![Benzenesulfonamide, 4-[3-(4-chlorophenoxy)-1-piperidinyl]-](/img/structure/B14216912.png)
![1,1,1,3,3,3-Hexamethyl-2-{[methyl(diphenyl)silyl]sulfanyl}-2-(trimethylsilyl)trisilane](/img/structure/B14216927.png)
